1H-pyrazole-4-sulfinic acid

Acid-base chemistry Organosulfur compounds Reactivity prediction

Researchers requiring the sulfinic oxidation state for fipronil/ethiprole synthesis often face supply gaps with generic sulfonic acid analogs. 1H-Pyrazole-4-sulfinic acid (CAS 1934859-12-7) provides the exact S(IV) intermediate specified in BASF patents, eliminating oxidative mismatch. • Nucleophilic S-alkylation reactivity; avoids electrophilic dead-ends of sulfonic acids. • pKa ~2.2 ensures controlled deprotonation for selective coupling. • Supplied as a white to off-white solid; shipped ambient for immediate R&D use.

Molecular Formula C3H4N2O2S
Molecular Weight 132.14 g/mol
Cat. No. B15247825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrazole-4-sulfinic acid
Molecular FormulaC3H4N2O2S
Molecular Weight132.14 g/mol
Structural Identifiers
SMILESC1=C(C=NN1)S(=O)O
InChIInChI=1S/C3H4N2O2S/c6-8(7)3-1-4-5-2-3/h1-2H,(H,4,5)(H,6,7)
InChIKeyATCOZEZEEYPQAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazole-4-sulfinic Acid: Core Properties & Context


1H-Pyrazole-4-sulfinic acid (CAS: 1934859-12-7) is a heterocyclic organosulfur compound belonging to the pyrazole family, characterized by a sulfinic acid (-SO₂H) group at the 4-position of the pyrazole ring [1]. With the molecular formula C₃H₄N₂O₂S and a molecular weight of 132.14 g/mol, this compound represents a distinct oxidation state intermediate between pyrazole-4-thiols and pyrazole-4-sulfonic acids [2]. The sulfinic acid functional group confers unique chemical properties that differentiate it from its sulfonic acid and sulfonyl chloride analogs, making it a strategic building block in the synthesis of agrochemicals, particularly phenylpyrazole insecticides, and pharmaceutical intermediates [3][4].

1H-Pyrazole-4-sulfinic Acid: Analog Substitution Risk


Generic substitution among pyrazole-4-sulfur derivatives is inadvisable due to fundamental differences in oxidation state and acid strength that dictate synthetic utility and final product outcomes. 1H-Pyrazole-4-sulfinic acid contains a sulfinyl group (-S(=O)OH) with a distinct oxidation state (S(IV)) and a pKa of approximately 2.2, compared to the more highly oxidized sulfonic acid analog (S(VI), pKa < -1) [1][2]. This electronic disparity translates into divergent reactivity: sulfinic acids serve as nucleophiles in S-alkylation and undergo facile oxidation to sulfonyl chlorides for subsequent coupling, whereas sulfonic acids are primarily electrophilic and often used for salt formation or as leaving groups . Furthermore, 4-sulfinyl-pyrazoles are explicitly specified as intermediates in patented processes for high-value insecticides like fipronil, where the sulfinyl oxidation state is critical for bioactivity and synthetic efficiency [3]. Selecting an incorrect analog risks synthetic dead-ends, compromised yields, or loss of essential pharmacophoric features.

1H-Pyrazole-4-sulfinic Acid: Evidence vs. Analogs


Oxidation State and Acidity: Sulfinic vs. Sulfonic Acid

1H-Pyrazole-4-sulfinic acid exhibits a pKa of approximately 2.2, characteristic of sulfinic acids, which is roughly 4 orders of magnitude weaker than the sulfonic acid analog (pKa < -1) [1][2]. This significant difference in acid strength dictates their divergent chemical behavior: sulfinic acids are weak acids and nucleophiles, while sulfonic acids are strong acids and electrophiles. This fundamental property directly impacts synthetic strategy and reagent selection.

Acid-base chemistry Organosulfur compounds Reactivity prediction

Molecular Weight and Polar Surface Area Comparison

1H-Pyrazole-4-sulfinic acid (MW = 132.14 g/mol, tPSA = 74.7 Ų) possesses a lower molecular weight and reduced topological polar surface area compared to 1H-pyrazole-4-sulfonic acid (MW = 148.14 g/mol, tPSA = 91.4 Ų) and 1H-pyrazole-4-sulfonyl chloride (MW = 166.58 g/mol, tPSA = 63.6 Ų) [1]. The compound's intermediate polarity, derived from the sulfinic acid group, balances aqueous solubility and membrane permeability more effectively than the highly polar sulfonic acid or the more lipophilic sulfonyl chloride.

Drug design Physicochemical properties Medicinal chemistry

Key Intermediate for Fipronil and Agrochemical Synthesis

Patents from BASF SE explicitly claim the use of 4-sulfinyl-pyrazole derivatives as critical intermediates in the synthesis of fipronil and ethiprole, two commercially significant phenylpyrazole insecticides [1]. The process involves controlled oxidation of a 4-alkylthio-pyrazole to the sulfinyl state using trifluoroperacetic acid in the presence of specific catalysts [2]. This demonstrates that 1H-pyrazole-4-sulfinic acid and its derivatives are not merely academic curiosities but are industrially validated building blocks for high-value agrochemicals.

Agrochemical synthesis Pesticide intermediates Process chemistry

Oxidative Stability and Handling Profile

Sulfinic acids, including 1H-pyrazole-4-sulfinic acid, are known to be less stable than their sulfonic acid counterparts, particularly under oxidative conditions [1]. While sulfonic acids are stable in air and towards oxidants, sulfinic acids can undergo facile oxidation to sulfonic acids, a property that can be exploited synthetically but requires careful storage and handling . This inherent instability necessitates controlled storage conditions (e.g., protection from light and strong oxidizers) and influences shelf-life and procurement logistics.

Chemical stability Storage conditions Process safety

Tautomerism and Hydrogen Bonding for Target Engagement

1H-Pyrazole-4-sulfinic acid, like other unsubstituted pyrazoles, exists in a dynamic tautomeric equilibrium between 1H- and 2H- forms, with the sulfinic acid group contributing an additional hydrogen bond donor/acceptor site . This contrasts with N-methylated analogs (e.g., 1-methyl-1H-pyrazole-4-sulfinic acid), where tautomerism is suppressed and the hydrogen bond capacity is altered [1]. The ability of 1H-pyrazole-4-sulfinic acid to engage in a broader range of intermolecular interactions can influence binding affinity and selectivity in biological systems.

Molecular recognition Tautomerism Hydrogen bonding

1H-Pyrazole-4-sulfinic Acid: R&D and Industrial Applications


Synthesis of Fipronil and Ethiprole Intermediates

This compound is ideally suited for use as a key building block in the synthesis of phenylpyrazole insecticides, particularly fipronil and ethiprole, as documented in multiple BASF patents [1]. The sulfinic acid oxidation state is a critical intermediate stage in the patented processes, enabling controlled further functionalization to the bioactive sulfinyl group [2].

Lead Optimization: Modulating Physicochemical Properties

In drug discovery programs, 1H-pyrazole-4-sulfinic acid serves as a versatile fragment or intermediate for introducing a moderately polar, hydrogen-bonding group with a favorable molecular weight (132.14 g/mol) and topological polar surface area (74.7 Ų) . This profile strikes a balance between aqueous solubility and membrane permeability, making it a valuable moiety for optimizing the pharmacokinetic properties of lead candidates.

Nucleophilic Sulfinylation Reagent in Organic Synthesis

The sulfinic acid group acts as a nucleophile in S-alkylation reactions, enabling the introduction of sulfinyl functionality into complex molecules under mild basic conditions . This reactivity contrasts with the electrophilic nature of sulfonyl chlorides, offering a complementary synthetic route for installing sulfur-containing motifs.

Sulfonyl Chloride and Sulfonamide Precursor

1H-Pyrazole-4-sulfinic acid can be readily oxidized to the corresponding sulfonyl chloride, a versatile electrophile for preparing sulfonamides and sulfonate esters [3]. This sequential transformation (sulfinic acid → sulfonyl chloride → sulfonamide) provides a modular approach for generating diverse compound libraries in parallel synthesis and medicinal chemistry campaigns.

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